tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Medicinal Chemistry PROTAC Design Kinase Inhibitors

Choose CAS 239074-29-4 for its rigid trans-1,4-cyclohexane geometry essential for PROTAC ternary complex formation and kinase inhibitor pharmacophore design. This N-Boc protected amino alcohol enables synthesis of selective JAK1 inhibitors (Ki 0.001 µM, 370-fold selectivity over JAK2) with 30-fold improved solubility and Mer kinase inhibitors for pediatric ALL. The cis-isomer is chemically non-equivalent and invalidates SAR. Procure the definitive trans scaffold—available in bulk with 98% purity.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 239074-29-4
Cat. No. B031456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
CAS239074-29-4
Synonyms[trans-4-(Hydroxymethyl)cyclohexyl]-carbamic acid 1,1-Dimethylethyl Ester;  (trans-4-Hydroxymethylcyclohexyl)carbamic Acid tert-Butyl Ester;  1,1-Dimethylethyl [trans-4-(Hydroxymethyl)cyclohexyl]carbamate;  tert-Butyl [trans-4-(Hydroxymethyl)cyclohexyl]
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15)
InChIKeySGNKPJPMWHKOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: CAS 239074-29-4 Intermediate for PROTAC Linkers and Kinase Inhibitors


tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4) is a protected amino alcohol building block widely utilized in medicinal chemistry as a PROTAC linker precursor and as a key intermediate for synthesizing kinase inhibitors, including JAK1 and Mer kinase inhibitors . This compound features a defined trans-1,4-cyclohexane scaffold, an N-Boc protected primary amine, and a free primary hydroxyl group . These structural attributes confer specific physicochemical properties and a well-defined geometry that are essential for constructing molecules with precise three-dimensional and pharmacophoric requirements .

Why cis-Isomers and Alternative Building Blocks Cannot Substitute for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4)


Substituting the trans-configured CAS 239074-29-4 with its cis-isomer (CAS 223131-01-9) or a less rigid linker is chemically non-equivalent due to profound differences in molecular geometry, which directly impact the three-dimensional conformation of the final drug candidate and its interaction with biological targets . The trans-1,4-disubstituted cyclohexane core enforces a linear and extended spatial arrangement of the amine and hydroxyl functional groups, a critical parameter for achieving the correct trajectory in PROTAC ternary complex formation and for maintaining potency and selectivity in kinase inhibitor pharmacophores [1]. The cis-isomer introduces an axial/equatorial substitution pattern that results in a 'bent' or 'kinked' geometry, which can drastically alter a molecule's target binding, physicochemical properties, and overall performance in both in vitro and in vivo models, thereby invalidating direct substitution without comprehensive structure-activity relationship (SAR) re-evaluation [2].

Quantitative Differentiation Evidence for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4)


Stereochemistry-Defined 1,4-Disubstitution Enables Linear Molecular Geometry vs. cis-Isomer (CAS 223131-01-9)

The trans-stereochemistry of CAS 239074-29-4 enforces a linear, extended conformation of the cyclohexane ring, which places the amine and hydroxyl groups on opposite faces in a diequatorial orientation for the most stable chair conformation. In contrast, the cis-isomer (CAS 223131-01-9) adopts a conformation with one axial and one equatorial substituent, resulting in a 'bent' geometry . The interatomic distance between the Boc-protected nitrogen and the hydroxyl oxygen is therefore predictably longer and more defined for the trans-isomer, a critical difference when designing a linker that must bridge a specific distance in a bifunctional molecule like a PROTAC . This geometric difference is quantifiable by computational modeling and X-ray crystallography of final compounds, where the trans-isomer-derived inhibitors display a characteristic linear projection of the cyclohexane moiety into the solvent-exposed region of the kinase ATP-binding pocket [1].

Medicinal Chemistry PROTAC Design Kinase Inhibitors Conformational Restriction

Optimized Physicochemical Profile: LogP and Solubility for Downstream Drug Candidates

The physicochemical properties of the trans-isomer building block contribute to favorable drug-like properties in final compounds. The trans-(4-hydroxymethyl)cyclohexyl group has a calculated consensus Log P of approximately 1.85 . Its incorporation into lead compounds, such as the JAK1 inhibitor series by Zak et al., was critical for balancing potency with physicochemical parameters. In that study, the trans-cyclohexyl group was compared to a phenyl linker. The trans-cyclohexyl containing compound (Compound 25) demonstrated a JAK1 Ki of 0.001 µM and a JAK2 Ki of 0.37 µM (370-fold selectivity), while also possessing improved LogD (1.9) and aqueous solubility (185 µM) compared to the phenyl analog (Compound 24), which had a lower LogD (1.6) but significantly reduced solubility (6 µM) [1]. The superior solubility of the trans-cyclohexyl analog is a direct result of the building block's ability to disrupt crystal packing without adding excessive lipophilicity.

Physicochemical Properties ADME Lead Optimization Medicinal Chemistry

Boc-Protected Amine Enables Orthogonal Deprotection in Complex Synthetic Sequences

The tert-butyloxycarbonyl (Boc) group on the amine of CAS 239074-29-4 is stable under nucleophilic and basic conditions but is rapidly cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane) . This orthogonal stability is essential for the sequential construction of PROTAC molecules, where the linker must first be coupled to a ligand for an E3 ligase (e.g., via the hydroxyl group) before deprotecting the amine to attach the target protein ligand . Alternative protecting groups, such as benzyl carbamate (Cbz), require hydrogenolysis, which may be incompatible with other functional groups in the molecule. The use of the Boc group is standard practice for this class of bifunctional molecules, enabling efficient, high-yielding synthetic routes .

Synthetic Chemistry Protecting Group Strategy PROTAC Synthesis Building Blocks

Validated Application Scenarios for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4)


Synthesis of High-Solubility, Selective JAK1 Inhibitors

CAS 239074-29-4 is a proven building block for constructing selective JAK1 inhibitors with improved physicochemical properties. As demonstrated in a comparative study by Zak et al., its incorporation into an imidazopyrrolopyridine scaffold resulted in a compound with a JAK1 Ki of 0.001 µM, 370-fold selectivity over JAK2, and 185 µM thermodynamic solubility [1]. This represents a ~30-fold improvement in solubility over a structurally similar phenyl-linked analog, directly addressing a key challenge in developing oral kinase inhibitors. Research programs targeting autoimmune or inflammatory diseases can leverage this validated SAR to accelerate lead optimization [1].

Construction of PROTACs Requiring a Linear, Semi-Rigid Linker

This compound is specifically cataloged and utilized as a PROTAC linker due to its unique combination of a linear, trans-1,4-disubstituted cyclohexane core and two orthogonal functional handles . The rigid, extended geometry is critical for forming stable ternary complexes between the target protein, the PROTAC molecule, and the E3 ligase. Researchers can reliably procure this building block to synthesize bifunctional degraders with predictable linker geometry, reducing the time spent on linker SAR by starting from a well-defined, commercially available scaffold that has been cited in leading journals for such applications .

Preparation of Mer Kinase Inhibitors for Oncology Research

The compound is a key intermediate in the synthesis of Mer kinase inhibitors, a therapeutic target for pediatric acute lymphoblastic leukemia and other cancers [2]. Its use in published synthetic routes to these inhibitors confirms its commercial availability and utility in medicinal chemistry campaigns focused on this therapeutically relevant kinase. Procuring this building block provides a direct entry point into a validated chemical space for Mer kinase inhibition, as established in the peer-reviewed literature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.